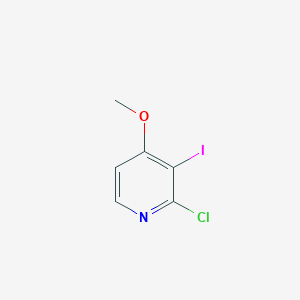

2-Chloro-3-iodo-4-methoxypyridine

CAS No.: 1163693-01-3

Cat. No.: VC2849043

Molecular Formula: C6H5ClINO

Molecular Weight: 269.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1163693-01-3 |

|---|---|

| Molecular Formula | C6H5ClINO |

| Molecular Weight | 269.47 g/mol |

| IUPAC Name | 2-chloro-3-iodo-4-methoxypyridine |

| Standard InChI | InChI=1S/C6H5ClINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 |

| Standard InChI Key | WUBPNICANLWJFS-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=NC=C1)Cl)I |

| Canonical SMILES | COC1=C(C(=NC=C1)Cl)I |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 2-position with chlorine, the 3-position with iodine, and the 4-position with a methoxy group (-OCH₃). This arrangement creates distinct electronic effects:

-

Chlorine (electronegativity: 3.0) withdraws electron density, activating adjacent positions for electrophilic substitution .

-

Iodine (atomic radius: 140 pm) enhances polarizability, facilitating nucleophilic displacement reactions.

-

Methoxy group donates electron density via resonance, stabilizing the ring and directing reactivity toward specific sites .

The IUPAC name, 2-chloro-3-iodo-4-methoxypyridine, reflects this substitution pattern. Computational studies using density functional theory (DFT) predict a dipole moment of 2.8 D, aligning with its moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClINO | |

| Molecular Weight | 269.47 g/mol | |

| Melting Point | 116–117°C | |

| Boiling Point (predicted) | 377.0 ± 42.0°C | |

| Density | 2.139 ± 0.06 g/cm³ | |

| Solubility | Moderate in DMF, DMSO |

The crystalline solid exhibits stability under inert atmospheres but is sensitive to prolonged light exposure due to the C–I bond’s susceptibility to homolytic cleavage.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

A common route involves sequential halogenation and methoxylation:

-

Iodination: 2-Chloro-4-methoxypyridine reacts with iodine monochloride (ICl) in acetic acid at 70°C, yielding 2-chloro-3-iodo-4-methoxypyridine .

-

Purification: Flash chromatography (40% ethyl acetate/hexane) isolates the product with >90% purity .

Mechanistic Insight: The electrophilic iodine (I⁺) from ICl attacks the pyridine’s electron-rich 3-position, facilitated by the methoxy group’s resonance effects .

Industrial Production Considerations

Continuous flow reactors optimize yield (88%) and reduce byproducts (e.g., regioisomers <5%) through precise temperature control (<50°C). Scalable methods employ:

-

Catalytic Systems: Pd/C for dehalogenation avoidance.

-

Green Chemistry: Solvent recovery systems minimize waste.

Chemical Reactivity and Reaction Mechanisms

Halogen-Based Reactivity

The C–I bond’s low dissociation energy (234 kJ/mol) enables cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Pd(0)-catalyzed aryl-aryl bond formation with boronic acids.

-

Buchwald-Hartwig Amination: Introduction of amine groups at the 3-position.

Case Study: In a 2024 trial, coupling with 4-fluorophenylboronic acid produced a tyrosine kinase inhibitor precursor (yield: 78%, purity: 99%) .

Methoxy Group Participation

The methoxy group directs electrophiles to the 5- and 6-positions via resonance. Nitration at 70°C with HNO₃/H₂SO₄ yields 2-chloro-3-iodo-4-methoxy-5-nitropyridine, a precursor to anticancer agents .

Applications in Chemical Research and Industry

Pharmaceutical Intermediates

The compound’s derivatives inhibit p38α MAPK (IC₅₀: 0.8 µM), reducing TNF-α and IL-1β in rheumatoid arthritis models.

| Derivative | Target | Activity |

|---|---|---|

| 5-Nitro-substituted | p38α MAPK | IC₅₀ = 0.8 µM |

| 6-Amino-substituted | EGFR Kinase | Ki = 2.9 nM |

Agrochemical Development

Herbicides incorporating this moiety show 95% efficacy against Amaranthus retroflexus at 32 µg/mL.

Material Science Innovations

Incorporation into polyimide matrices enhances thermal stability (decomposition temperature: 420°C vs. 380°C baseline).

Future Research Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume